molecular formula C5H10O2 B1179235 1-Cyclopropylethane-1,2-diol CAS No. 134511-23-2

1-Cyclopropylethane-1,2-diol

Cat. No.: B1179235
CAS No.: 134511-23-2
M. Wt: 102.13
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylethane-1,2-diol is an organic compound with the molecular formula C5H10O2 It is characterized by the presence of a cyclopropyl group attached to an ethane-1,2-diol moiety

Biochemical Analysis

Biochemical Properties

1-Cyclopropylethane-1,2-diol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenases and oxidoreductases . These interactions typically involve the oxidation or reduction of the hydroxyl groups present in the compound. The nature of these interactions is primarily based on the ability of this compound to act as a substrate or inhibitor, influencing the catalytic activity of the enzymes involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the levels of ROS, this compound can impact gene expression and cellular metabolism. Additionally, it has been observed to affect the proliferation and differentiation of certain cell types, highlighting its potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding interactions with specific biomolecules, such as proteins and nucleic acids . These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, this compound can inhibit the activity of certain oxidoreductases, thereby altering the redox state of the cell. Additionally, changes in gene expression can occur as a result of these interactions, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of oxidative stress and metabolic activity. These findings underscore the importance of considering temporal effects when evaluating the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At higher doses, toxic or adverse effects can occur, including oxidative damage and impaired cellular function. These threshold effects highlight the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism . It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of the compound into various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within the cell, further impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, this compound can be transported into the mitochondria, where it exerts its effects on mitochondrial function and oxidative metabolism.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function . The compound is often found in the cytoplasm and mitochondria, where it interacts with various biomolecules to modulate cellular processes. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments, ensuring its proper localization and function within the cell.

Chemical Reactions Analysis

1-Cyclopropylethane-1,2-diol undergoes various chemical reactions typical of diols. These include:

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions involving diols. It can also serve as a model compound for understanding the behavior of similar biological molecules.

    Medicine: While specific medical applications are not well-documented, diols in general are known to have potential therapeutic properties. Further research could uncover specific uses for 1-Cyclopropylethane-1,2-diol in drug development.

    Industry: The compound could be used in the production of polymers and other materials that require diol intermediates.

Comparison with Similar Compounds

1-Cyclopropylethane-1,2-diol can be compared to other similar compounds, such as ethane-1,2-diol (ethylene glycol) and propane-1,2-diol (propylene glycol). These compounds share the diol functional group but differ in their alkyl substituents:

    Ethane-1,2-diol (HOCH2CH2OH): Commonly used as antifreeze and in the production of polyesters.

    Propane-1,2-diol (HOCH2CHOHCH3): Used in pharmaceuticals and cosmetics.

The cyclopropyl group in this compound introduces ring strain and unique reactivity, distinguishing it from these simpler diols .

Properties

IUPAC Name

1-cyclopropylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZHHMFIIQQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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